molecular formula C5H6N2O2S B12871638 2,5-Dioxopyrrolidine-1-carbothioamide

2,5-Dioxopyrrolidine-1-carbothioamide

Cat. No.: B12871638
M. Wt: 158.18 g/mol
InChI Key: YABJYBFDTQXDOR-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidine-1-carbothioamide is a heterocyclic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a pyrrolidine ring with two keto groups and a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidine-1-carbothioamide typically involves the reaction of succinimide with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbothioamide group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is relevant in its anticonvulsant activity . This inhibition can modulate neuronal excitability and reduce seizure activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidine-1-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other 2,5-dioxopyrrolidine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2,5-dioxopyrrolidine-1-carbothioamide

InChI

InChI=1S/C5H6N2O2S/c6-5(10)7-3(8)1-2-4(7)9/h1-2H2,(H2,6,10)

InChI Key

YABJYBFDTQXDOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C(=S)N

Origin of Product

United States

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